Cyclopropyl-(2-methylamino-cyclohexyl)-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13479057
Molecular Formula: C15H28N2O2
Molecular Weight: 268.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H28N2O2 |
|---|---|
| Molecular Weight | 268.39 g/mol |
| IUPAC Name | tert-butyl N-cyclopropyl-N-[2-(methylamino)cyclohexyl]carbamate |
| Standard InChI | InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17(11-9-10-11)13-8-6-5-7-12(13)16-4/h11-13,16H,5-10H2,1-4H3 |
| Standard InChI Key | ANGWZMALTASHTL-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(C1CC1)C2CCCCC2NC |
| Canonical SMILES | CC(C)(C)OC(=O)N(C1CC1)C2CCCCC2NC |
Introduction
Cyclopropyl-(2-methylamino-cyclohexyl)-carbamic acid tert-butyl ester is a complex organic compound with a specific chemical structure and properties. It is identified by its CAS number, 1353966-11-6, and its molecular formula is C15H28N2O2, with a molecular weight of 268.39502 g/mol .
Synthesis and Applications
While specific synthesis methods for this compound are not widely documented, it likely involves reactions typical of carbamate formation, such as the reaction of an amine with a carbamoyl chloride or isocyanate in the presence of a base, followed by protection with a tert-butyl group.
The applications of Cyclopropyl-(2-methylamino-cyclohexyl)-carbamic acid tert-butyl ester could be diverse, given its structural complexity. It may serve as an intermediate in the synthesis of pharmaceuticals or other biologically active compounds.
Safety and Handling
Given the lack of specific safety data for this compound, general precautions for handling organic compounds should be followed. This includes wearing protective clothing, gloves, and eye protection, and working in a well-ventilated area.
Research Findings
Research on this specific compound is limited, but its structural components suggest potential biological activity. Further studies would be necessary to determine its pharmacological properties or environmental impact.
Comparison with Similar Compounds
Other carbamic acid esters, such as Ethyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester (CAS: 1353973-68-8), share similar structural features but differ in their alkyl groups . These compounds may exhibit different reactivity and biological activity profiles.
| Compound | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| Cyclopropyl-(2-methylamino-cyclohexyl)-carbamic acid tert-butyl ester | 1353966-11-6 | C15H28N2O2 | 268.39502 g/mol |
| Ethyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester | 1353973-68-8 | C14H28N2O2 | 256.38 g/mol |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume